molecular formula C19H26O3 B1196535 11alpha,17beta-Dihydroxyandrost-1,4-dien-3-one CAS No. 30915-20-9

11alpha,17beta-Dihydroxyandrost-1,4-dien-3-one

Cat. No. B1196535
CAS RN: 30915-20-9
M. Wt: 302.4 g/mol
InChI Key: XBDIPICFPCBNBB-RUOITVIXSA-N
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Description

11alpha,17beta-Dihydroxy-1,4-androstadien-3-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Microbial Transformation and Tyrosinase Inhibitory Activity

The compound 11alpha,17beta-Dihydroxyandrost-1,4-dien-3-one has been a subject of study in the context of microbial transformation. For example, Choudhary et al. (2005) explored the microbial transformation of related compounds by fungi, which yielded hydroxylated derivatives with tyrosinase inhibitory activity. This suggests potential applications in the field of biochemistry and pharmaceuticals, particularly in skin-related conditions where tyrosinase inhibition is relevant (Choudhary et al., 2005).

Potential in Steroid Synthesis

The synthesis of various steroidal compounds, including those related to 11alpha,17beta-Dihydroxyandrost-1,4-dien-3-one, is another area of active research. For instance, Lobastova et al. (2009) achieved the synthesis of 3beta-hydroxy-androsta-5,7-dien-17-one from a related compound through microbial 7alpha-hydroxylation, demonstrating the utility of these compounds in creating novel vitamin D derivatives (Lobastova et al., 2009).

Bioorganic and Medicinal Chemistry

Research in bioorganic and medicinal chemistry has also focused on derivatives of 11alpha,17beta-Dihydroxyandrost-1,4-dien-3-one. Cook et al. (2005) synthesized a compound with a similar structure that exhibited potent and selective androgen response modulation, indicating its potential use in therapies targeting androgen-related pathways (Cook et al., 2005).

Pharmaceutical Applications

Further, the compound and its derivatives have implications in pharmaceutical research. For instance, Jarman et al. (1998) examined the role of a structurally similar compound in inhibiting human cytochrome P45017alpha, a crucial enzyme in steroid biosynthesis. Such studies highlight the compound's potential in developing drugs targeting specific biochemical pathways (Jarman et al., 1998).

properties

CAS RN

30915-20-9

Product Name

11alpha,17beta-Dihydroxyandrost-1,4-dien-3-one

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8S,9S,10R,11R,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-17,21-22H,3-6,10H2,1-2H3/t13-,14-,15+,16-,17+,18-,19-/m0/s1

InChI Key

XBDIPICFPCBNBB-RUOITVIXSA-N

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=O)C=C[C@]34C)O

SMILES

CC12CC(C3C(C1CCC2O)CCC4=CC(=O)C=CC34C)O

Canonical SMILES

CC12CC(C3C(C1CCC2O)CCC4=CC(=O)C=CC34C)O

Other CAS RN

30915-20-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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